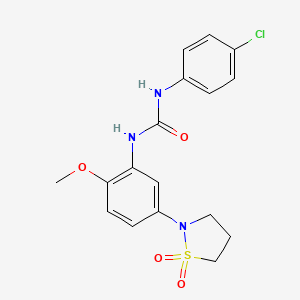
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea, also known as CPDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPDIM has been studied for its ability to inhibit the growth of cancer cells and its potential as a treatment for diabetes and obesity. In
Applications De Recherche Scientifique
Synthesis and Characterization
A significant area of research involves the synthesis and characterization of urea derivatives, including efforts to understand their chemical behavior and structural properties. For instance, studies have developed methods for synthesizing deuterium-labeled analogs of similar urea compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis, highlighting the utility of these compounds in pharmaceutical research for drug absorption and pharmacokinetics studies (Liang et al., 2020).
Antioxidant and Anticholinesterase Activities
Research has also demonstrated the antioxidant and anticholinesterase activities of novel coumarylthiazole derivatives containing aryl urea/thiourea groups. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in treating neurodegenerative disorders (Kurt et al., 2015).
Corrosion Inhibition
In the field of materials science, certain substituted urea derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors, providing valuable insights into the development of new corrosion prevention strategies for industrial applications (Bahrami & Hosseini, 2012).
Nonlinear Optical Properties
Urea derivatives have also been investigated for their potential in nonlinear optical applications. Studies on bis-chalcone derivatives doped in polymer matrices have revealed significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, suggesting their use in optical limiting materials and devices (Shettigar et al., 2006).
Anticancer Activity
Furthermore, the synthesis and biological evaluation of urea derivatives as anticancer agents have been a focus, with some compounds demonstrating significant antiproliferative effects against various cancer cell lines. This research underlines the potential of urea derivatives in oncology, particularly as inhibitors of specific biological pathways involved in cancer cell growth (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-25-16-8-7-14(21-9-2-10-26(21,23)24)11-15(16)20-17(22)19-13-5-3-12(18)4-6-13/h3-8,11H,2,9-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDESSENYVDOTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2777685.png)
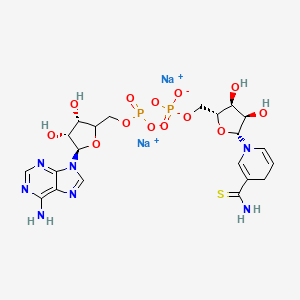
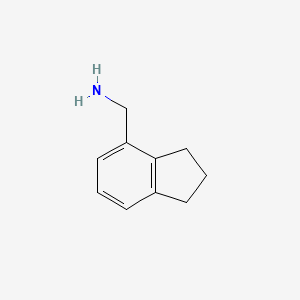

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

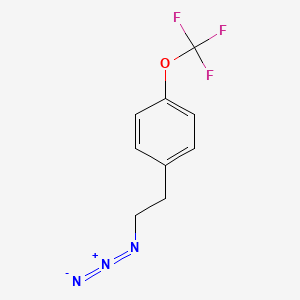



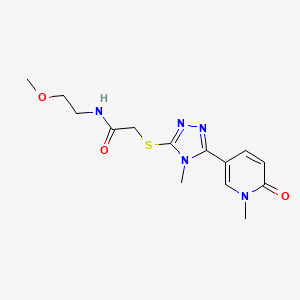

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
